molecular formula C12H12O3 B12466533 2-Hydroxymethylene-6-Methoxy-1-Tetralone CAS No. 16252-53-2

2-Hydroxymethylene-6-Methoxy-1-Tetralone

Cat. No.: B12466533
CAS No.: 16252-53-2
M. Wt: 204.22 g/mol
InChI Key: DLZNDSMSFGMMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxymethylene-6-Methoxy-1-Tetralone is an organic compound with the molecular formula C11H12O3 It is a derivative of tetralone, characterized by the presence of a hydroxymethylene group at the second position and a methoxy group at the sixth position on the tetralone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethylene-6-Methoxy-1-Tetralone typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous-flow technology. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethylene-6-Methoxy-1-Tetralone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the tetralone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2-carboxymethylene-6-methoxy-1-tetralone.

    Reduction: Formation of 2-hydroxymethyl-6-methoxy-1-tetralol.

    Substitution: Formation of various substituted tetralone derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxymethylene-6-Methoxy-1-Tetralone is unique due to the presence of both the hydroxymethylene and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

16252-53-2

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(hydroxymethylidene)-6-methoxy-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,13H,2-3H2,1H3

InChI Key

DLZNDSMSFGMMHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.